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Compound of Interest

Compound Name: Dimethylnitramine

Cat. No.: B1206159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, is the simplest stable

nitramine. Due to its structural simplicity, it serves as an excellent model compound for studying

the fundamental properties of more complex and powerful nitramine energetic materials, such

as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine).

Understanding the synthesis, decomposition, and spectroscopic characteristics of DMNA

provides crucial insights into the behavior of these larger, more hazardous materials, aiding in

the development of safer handling protocols and novel energetic formulations. These

application notes provide detailed protocols for the synthesis, thermal analysis, and

spectroscopic characterization of DMNA.
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Parameter Value Technique Reference

Decomposition

Temperature Range

165-200 °C (gas

phase)
Pyrolysis [1]

Major Decomposition

Products

Dimethylnitrosamine

((CH₃)₂NNO), NO,

NO₂, CH₃NO₂

Mass Spectrometry [1][2]

N-N Bond Fission

Activation Energy
40.0 ± 0.6 kcal/mol

Quantum Chemical

Calculations
[3]

HONO Elimination

Activation Energy
44.7 ± 0.5 kcal/mol

Quantum Chemical

Calculations
[3]

Nitro-nitrite

Rearrangement

Activation Energy

54.1 ± 0.8 kcal/mol
Quantum Chemical

Calculations
[3]

Spectroscopic Data for Dimethylnitramine
Technique Key Peaks/Signals Reference

Infrared (IR) Spectroscopy

~1570 cm⁻¹ (asymmetric NO₂

stretch), ~1280 cm⁻¹

(symmetric NO₂ stretch),

~1050 cm⁻¹ (N-N stretch)

[4]

¹H NMR (CDCl₃) Singlet at ~3.1 ppm [5][6]

¹³C NMR (CDCl₃) Singlet at ~42 ppm [5][6]

Mass Spectrometry (EI) m/z 90 (M⁺), 74, 42, 30 [7]

Experimental Protocols
Protocol 1: Synthesis of Dimethylnitramine
This protocol is adapted from a method for the synthesis of methylnitramine and should be

performed by trained personnel in a well-ventilated fume hood with appropriate personal

protective equipment.[8][9]
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Materials:

N,N'-dimethylurea

Dichloromethane (CH₂Cl₂)

Concentrated nitric acid (98%)

20% Oleum (fuming sulfuric acid)

Ice water

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve N,N'-dimethylurea in dichloromethane in a round-bottom flask to create a solution.

Prepare a nitrating mixture by combining concentrated nitric acid and 20% oleum in a

separate flask, cooled in an ice bath. A mass ratio of approximately 1:1.7-4.3:1.7-3.4 for

N,N'-dimethylurea:concentrated nitric acid:oleum can be used.[8]

Slowly add the N,N'-dimethylurea solution to the stirred and cooled nitrating mixture using a

dropping funnel, maintaining the reaction temperature between -5 °C and 0 °C.[8]

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
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Carefully pour the reaction mixture into a beaker containing ice water to dilute it.

Transfer the diluted mixture to a separatory funnel and separate the organic

(dichloromethane) layer.

Wash the organic layer with cold water, followed by a wash with a saturated sodium

bicarbonate solution, and a final wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator

under reduced pressure to obtain crude dimethylnitramine.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Protocol 2: Thermal Analysis by TGA and DSC
Instrumentation:

Thermogravimetric Analyzer (TGA)

Differential Scanning Calorimeter (DSC)

Alumina or aluminum crucibles

A. Thermogravimetric Analysis (TGA) Protocol:[10][11][12]

Place 5-10 mg of dimethylnitramine into a TGA crucible.

Place the crucible onto the TGA balance.

Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min.

Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

Record the mass loss as a function of temperature. The onset of decomposition is identified

as the temperature at which significant mass loss begins.
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B. Differential Scanning Calorimetry (DSC) Protocol:[13][14][15]

Weigh 1-5 mg of dimethylnitramine into a DSC pan and hermetically seal it.

Place the sample pan and an empty reference pan into the DSC cell.

Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a

nitrogen atmosphere (50 mL/min).

Record the heat flow as a function of temperature. The exothermic peak corresponds to the

decomposition of dimethylnitramine.

Protocol 3: Spectroscopic Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:[4]

Prepare a KBr pellet by mixing a small amount of dimethylnitramine with dry KBr powder

and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile

solvent onto a salt plate.

Record the FTIR spectrum from 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands for the nitro group (NO₂) and the N-N bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:[5][6][16]

Dissolve 5-10 mg of dimethylnitramine in approximately 0.6 mL of deuterated chloroform

(CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR, a typical acquisition will involve a 90° pulse, a relaxation delay of 1-2 seconds,

and 16-32 scans.

For ¹³C NMR, a proton-decoupled sequence with a 30° pulse, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024) will be required due to the lower natural

abundance of ¹³C.
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C. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Decomposition Products:[1]

[17][18]

Heat a small, sealed sample of dimethylnitramine in a pyrolysis chamber connected to a

GC-MS system. The pyrolysis temperature should be within the decomposition range (e.g.,

200 °C).

Inject the gaseous decomposition products into the GC column (a polar column is often

suitable for separating the polar products).

Use a temperature program for the GC oven, for example, starting at 40 °C and ramping to

200 °C at 10 °C/min.

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a

mass range of m/z 15-200.

Identify the decomposition products by comparing their mass spectra and retention times to

those of known standards or library data.

Visualizations
Caption: Workflow for the synthesis of dimethylnitramine.

Caption: Primary thermal decomposition pathways of dimethylnitramine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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